N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide is a chemical compound that features a morpholine ring, a cyclobutyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a cyclization reaction, often involving a four-carbon precursor.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the cyclobutyl intermediate is replaced by the morpholine.
Sulfonamide Formation: The final step involves the reaction of the morpholinylcyclobutyl intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamides on biological systems.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring and cyclobutyl group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide: Features a morpholine ring and a benzenesulfonamide moiety.
N-[(1-Piperidin-4-ylcyclobutyl)methyl]benzenesulfonamide: Similar structure but with a piperidine ring instead of morpholine.
N-[(1-Morpholin-4-ylcyclopropyl)methyl]benzenesulfonamide: Similar structure but with a cyclopropyl group instead of cyclobutyl.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The cyclobutyl group provides rigidity to the molecule, potentially improving its binding affinity to specific targets.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-21(19,14-5-2-1-3-6-14)16-13-15(7-4-8-15)17-9-11-20-12-10-17/h1-3,5-6,16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJMICPUZMPRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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